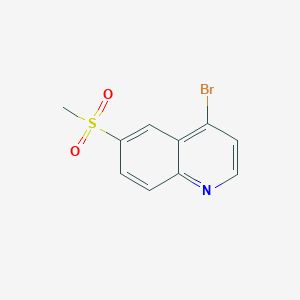

4-Bromo-6-(methylsulfonyl)quinoline

Beschreibung

4-Bromo-6-(methylsulfonyl)quinoline is a halogenated quinoline derivative characterized by a bromine atom at the 4-position and a methylsulfonyl group at the 6-position of the quinoline backbone. The quinoline scaffold, a bicyclic structure comprising fused benzene and pyridine rings, is chemically versatile, allowing substitutions that modulate electronic, steric, and pharmacological properties. The methylsulfonyl (–SO₂CH₃) group is a strong electron-withdrawing substituent, enhancing reactivity in nucleophilic substitution reactions and influencing binding interactions in biological systems .

Eigenschaften

Molekularformel |

C10H8BrNO2S |

|---|---|

Molekulargewicht |

286.15 g/mol |

IUPAC-Name |

4-bromo-6-methylsulfonylquinoline |

InChI |

InChI=1S/C10H8BrNO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 |

InChI-Schlüssel |

AJXVIZOOTLNIDZ-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(methylsulfonyl)quinoline can be achieved through various methods. One common approach involves the use of ortho-propynol phenyl azides and TMSBr as an acid-promoter. This cascade transformation generates the desired product in moderate to excellent yields with good functional group compatibility .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-6-(methylsulfonyl)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.

Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinolines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl Grignard reagents and palladium catalysts.

Oxidation: Reagents such as cobalt oxide and titanium dioxide are used under mild conditions.

Reduction: Hydrogenation reactions using metal catalysts like palladium on carbon.

Major Products Formed

Substitution: Functionalized quinolines with various substituents.

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinolines.

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-(methylsulfonyl)quinoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-6-(methylsulfonyl)quinoline involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Quinoline Derivatives

Structural and Electronic Comparisons

Substituent Effects on Reactivity and Stability

- 4-Bromo-6-(trifluoromethoxy)quinoline (CAS 1189105-68-7): The trifluoromethoxy (–OCF₃) group at the 6-position is also electron-withdrawing but less polar than methylsulfonyl. This reduces susceptibility to nucleophilic displacement compared to the methylsulfonyl analog .

- 7-Bromo-4-chloro-6-methylquinoline (CAS 1189105-59-6): Chlorine at the 4-position and methyl at the 6-position create a less electron-deficient quinoline core.

- 6-Bromo-4-chloro-2-methylquinoline: Substitutions at the 2-position (methyl) and 4-position (chloro) sterically hinder reactions at the 4-position. The absence of a sulfonyl group limits interactions with polar enzyme pockets .

Key Structural Differences

| Compound | 4-Position | 6-Position | Molecular Weight (g/mol) | Key Functional Group Properties |

|---|---|---|---|---|

| 4-Bromo-6-(methylsulfonyl)quinoline | Br | –SO₂CH₃ | ~286.11 | Strongly electron-withdrawing, polar |

| 4-Bromo-6-(trifluoromethoxy)quinoline | Br | –OCF₃ | ~292.08 | Moderately electron-withdrawing, lipophilic |

| 7-Bromo-4-chloro-6-methylquinoline | Cl | –CH₃ | ~244.53 | Electron-neutral, lipophilic |

| 6-Bromo-4-chloro-2-methylquinoline | Cl | –CH₃ (at 2-pos) | ~242.54 | Steric hindrance, reduced reactivity |

Reactivity in Alkaline Conditions

The methylsulfonyl group at the 6-position significantly enhances susceptibility to nucleophilic displacement compared to chloro or methyl groups. For example:

- Methylsulfonyl (–SO₂CH₃) : Rapid displacement by hydroxide ions in alkali due to strong electron withdrawal and resonance stabilization of intermediates .

- Chloro (–Cl) : Less reactive under similar conditions, requiring harsher reagents (e.g., NaNH₂) for substitution .

COX-2 Inhibition

- 4-Bromo-6-(methylsulfonyl)quinoline Derivatives: Exhibit potent COX-2 inhibition (IC₅₀: 0.063–0.090 µM) and selectivity indexes (179.9–547.6). The methylsulfonyl group interacts with Arg513 in the COX-2 secondary pocket, a key pharmacophore feature absent in non-sulfonyl analogs .

- Non-Sulfonyl Analogs (e.g., 6-Bromo-4-methylquinoline): Lack COX-2 selectivity due to the absence of the sulfonyl pharmacophore. These compounds may show non-specific binding to COX-1 .

Cytotoxicity in Breast Cancer Models

- Methylsulfonyl Derivatives :

Higher cytotoxicity against MCF-7 cells (IC₅₀: <10 µM) compared to T47D cells, attributed to increased lipophilicity and enhanced cellular uptake . - Trifluoromethoxy or Methyl Derivatives : Reduced cytotoxicity due to lower polarity and weaker interactions with intracellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.